Fmoc-Glu(biotinyl-PEG)-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOWNVYDCIBVKC-FNHRVDEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746393 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817169-73-6 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Fmoc Glu Biotinyl Peg Oh and Its Derivatives in Research
Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-Glu(biotinyl-PEG)-OH Integration
Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for incorporating this compound into a growing peptide chain. creative-peptides.com This technique involves building a peptide sequence step-by-step while one end is covalently attached to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step. peptide.com
The incorporation of this compound utilizes the well-established Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is favored for its mild deprotection conditions. nih.govaltabioscience.com The process follows a standard iterative cycle:
Fmoc Group Removal (Deprotection) : The synthesis begins with a resin-bound peptide chain that has a free N-terminal Fmoc protecting group. This group is removed by treating the resin with a weak base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.comaltabioscience.comnih.gov The base catalyzes a β-elimination reaction, releasing the Fmoc group as a dibenzofulvene adduct, which is then washed away. peptide.com This step exposes the free N-terminal amine of the growing peptide chain.
Washing : Following deprotection, the resin is thoroughly washed with DMF and other solvents such as isopropanol (B130326) (IPA) to remove the piperidine and the cleaved protecting group by-products, ensuring a clean environment for the next step. chempep.com
Amino Acid Coupling : The this compound is pre-activated and then added to the resin. The activated carboxylic acid group of the this compound reacts with the newly exposed N-terminal amine on the peptide chain, forming a stable amide (peptide) bond. bachem.com
Final Washing : The resin is washed again to remove any unreacted amino acid and coupling reagents, leaving the newly elongated, N-terminally Fmoc-protected peptide ready for the next cycle of deprotection and coupling. chempep.com
This cycle is repeated for each subsequent amino acid in the desired sequence. The excellent solubility of this compound in DMF facilitates its efficient use within this standard protocol. aatbio.com
The critical step of forming the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. bachem.com For a sterically demanding and valuable residue like this compound, efficient coupling is paramount to ensure high yields. Several classes of coupling reagents are employed, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or collidine. chempep.comacs.org
Uronium/aminium salt-based reagents are highly popular due to their efficiency and the formation of soluble by-products. chempep.com Reagents such as HATU, HBTU, and HCTU have demonstrated high reactivity and are suitable for coupling sterically hindered amino acids. bachem.comresearchgate.net Carbodiimides, like N,N'-diisopropylcarbodiimide (DIC), are also used, typically with an additive such as Hydroxybenzotriazole (HOBt) or Oxyma Pure to increase efficiency and suppress racemization. sigmaaldrich.com For particularly difficult couplings, microwave irradiation can be employed to accelerate reaction rates and improve yields, often allowing for a reduction in the excess of amino acid required. sioc-journal.cn
| Reagent Class | Examples | Activation Mechanism | Common Base | Key Considerations |
|---|---|---|---|---|
| Uronium/Aminium Salts | HATU, HBTU, TBTU, HCTU | Forms a highly reactive acyluronium or aminium salt, which then converts to an active ester (e.g., OAt or OBt ester). chempep.combachem.com | DIPEA, Collidine | Highly efficient for sterically hindered residues; pre-activation is often recommended to avoid side reactions. chempep.comresearchgate.net |
| Carbodiimides | DIC, EDC | Forms an O-acylisourea intermediate, which reacts with the amine. researchgate.net | Often used with additives like HOBt or Oxyma Pure. sigmaaldrich.com | DIC is common in automated SPPS as its urea (B33335) by-product is soluble. bachem.com |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester. chempep.com | DIPEA, NMM | PyAOP is particularly effective for coupling hindered amino acids. researchgate.net |
This compound was developed to overcome specific limitations associated with earlier biotinylation reagents. Its primary advantages lie in its solubility and the properties conferred by its polyethylene (B3416737) glycol (PEG) spacer.
A direct comparison with Fmoc-Lys(biotin)-OH reveals significant differences. Fmoc-Lys(biotin)-OH often exhibits poor solubility in DMF and other organic solvents commonly used in SPPS, which can complicate the coupling reaction and lead to lower efficiency. aatbio.com In contrast, this compound has excellent solubility, facilitating its use in automated synthesis protocols. aatbio.com
The PEG spacer in both this compound and Fmoc-Asp(biotinyl-PEG)-OH provides several benefits over non-PEGylated reagents. This hydrophilic spacer reduces the steric hindrance between the biotin (B1667282) tag and the peptide itself, which can lead to better and more efficient binding to avidin (B1170675) or streptavidin. Furthermore, the hydrophilic nature of PEG helps to minimize non-specific hydrophobic interactions that can occur between the spacer and target proteins. aatbio.com The choice between the glutamic acid and aspartic acid-based reagents may depend on the desired spacer length and the specific context of the peptide sequence.
| Biotinylation Reagent | Key Structural Feature | Solubility in SPPS Solvents | Spacer Properties | Binding & Specificity |
|---|---|---|---|---|
| This compound | Glutamic acid core with a hydrophilic PEG linker. axispharm.com | Excellent. aatbio.com | Long, flexible, hydrophilic PEG chain reduces steric hindrance and non-specific binding. aatbio.com | Enhanced binding to avidin/streptavidin due to reduced steric hindrance. |
| Fmoc-Lys(biotin)-OH | Lysine core with biotin attached via an amide bond. | Poor. aatbio.com | Shorter, more hydrophobic alkyl chain spacer. | Binding can be sterically hindered by the attached peptide. |
| Fmoc-Asp(biotinyl-PEG)-OH | Aspartic acid core with a hydrophilic PEG linker. | Excellent. | Slightly shorter hydrophilic PEG spacer compared to the Glu version. Reduces steric hindrance. | Enhanced binding to avidin/streptavidin. |
Solution-Phase Synthesis Approaches for Specialized Derivatives
While SPPS is the dominant method for incorporating this compound into peptides, solution-phase synthesis remains a viable strategy for creating specialized, non-polymeric derivatives. PEG derivatives can be utilized in both solid-phase and solution-phase synthesis. peptide.com This approach is typically reserved for instances where only a single molecule of the biotinylated amino acid is being conjugated to another small molecule, or when the target product is not a linear peptide.
In a typical solution-phase approach, the carboxylic acid group of this compound would be activated using the same types of coupling reagents as in SPPS (e.g., HATU, DIC/HOBt). This activated species is then reacted with a target molecule containing a primary or secondary amine in an appropriate organic solvent. The reaction requires careful control of stoichiometry and reaction conditions to ensure high yields and minimize side products. Purification of the final product is more complex than in SPPS, typically requiring chromatographic techniques like flash column chromatography to separate the desired compound from unreacted starting materials and coupling by-products.
Purification and Characterization Techniques for Research-Grade this compound
The successful synthesis of a peptide or derivative containing this compound is contingent upon rigorous purification and characterization to ensure the final product is of high purity and correct identity.
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities such as truncated or deletion sequences. bachem.com The standard and most effective method for purifying these biotinylated peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). axispharm.combachem.com In RP-HPLC, the crude mixture is separated based on hydrophobicity, allowing for the isolation of the target peptide from more polar or less polar impurities. bachem.com
Once purified, the identity and purity of the product must be confirmed. Analytical RP-HPLC is used to assess the purity of the collected fractions, while mass spectrometry provides definitive confirmation of the molecular weight of the synthesized peptide. bachem.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are routinely used for this purpose. nih.govgoogle.com
| Technique | Purpose | Description |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purification | Separates the target peptide from synthesis-related impurities based on differences in hydrophobicity. It is the standard method for peptide purification. bachem.com |
| Analytical HPLC | Purity Assessment | A high-resolution version of HPLC used to determine the purity of the final product by quantifying the area of the target peptide peak relative to any impurity peaks. bachem.comnih.gov |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Identity Confirmation | Measures the mass-to-charge ratio of the ionized peptide, providing an accurate molecular weight that can be compared to the theoretical mass to confirm the correct product was synthesized. nih.govgoogle.comcreative-proteomics.com |
Bioconjugation Strategies Utilizing Fmoc Glu Biotinyl Peg Oh in Advanced Research
Mechanism of Biotin-Avidin/Streptavidin Interaction in Research Contexts
The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.com This exceptionally high affinity forms the basis of numerous detection and purification systems in research. Avidin, a glycoprotein (B1211001) found in egg whites, and its bacterial analogue, streptavidin, are tetrameric proteins, with each subunit capable of binding one biotin molecule. thermofisher.com
The strength of this interaction is attributed to a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the burial of the biotin molecule within a deep binding pocket in the protein, effectively shielding it from the aqueous environment. The bond formation is rapid and highly specific, remaining stable under a wide range of pH, temperature, and denaturing conditions. thermofisher.com This robustness makes the biotin-avidin/streptavidin system a reliable and versatile tool in various research applications, including immunoassays, affinity chromatography, and targeted drug delivery.
| Property | Description |
| Binding Partners | Biotin (Vitamin B7) with Avidin or Streptavidin |
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M |
| Stoichiometry | 1 Biotin molecule per protein subunit (4 per tetramer) |
| Key Interactions | Hydrogen bonding, Van der Waals forces |
| Stability | High stability across a wide range of pH, temperature, and denaturing conditions |
Site-Specific Bioconjugation through Fmoc-Glu(biotinyl-PEG)-OH
This compound is an amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The N-α-Fmoc protecting group allows for its direct incorporation into a growing peptide chain at a specific, predetermined position. This site-specific placement of the biotin moiety is a significant advantage over random biotinylation methods, which can lead to heterogeneous products with compromised biological activity.
| Feature of this compound | Advantage in Bioconjugation |
| Fmoc-protected α-amino group | Enables site-specific incorporation during SPPS. |
| PEG linker | Reduces steric hindrance for improved biotin-avidin/streptavidin binding. |
| Hydrophilic PEG chain | Enhances the solubility of the final biotinylated peptide. |
| Glutamic acid scaffold | Provides a stable attachment point for the biotin-PEG moiety. |
Non-Specific Interactions and Mitigation Strategies in Bioconjugation
A common challenge in assays utilizing the biotin-avidin/streptavidin system is non-specific binding, which can lead to high background signals and inaccurate results. Non-specific interactions can arise from the hydrophobic nature of the biotin-binding pocket or from electrostatic interactions between the proteins and other components in a biological sample. aatbio.comnih.gov
The design of this compound inherently contributes to the mitigation of non-specific binding. The hydrophilic PEG linker helps to shield the biotinylated molecule, reducing its propensity to engage in non-specific hydrophobic interactions. aatbio.com In a study on the reduction of non-specific protein adsorption in immunoassays, the incorporation of PEG into hydrogel surfaces was found to significantly decrease non-specific binding. nih.govresearchgate.net This principle also applies at the molecular level with PEGylated biotin reagents.
General strategies to further reduce non-specific binding in biotin-based assays include the use of blocking agents such as bovine serum albumin (BSA) or casein, which saturate non-specific binding sites on surfaces. Additionally, optimizing buffer conditions, such as ionic strength and the inclusion of detergents, can help to minimize unwanted interactions.
| Strategy | Mechanism of Action |
| Use of PEG linkers | The hydrophilic nature of PEG reduces non-specific hydrophobic interactions. aatbio.com |
| Blocking Agents (e.g., BSA, casein) | Saturate non-specific binding sites on assay surfaces. |
| Optimized Buffer Conditions | Adjusting ionic strength and adding detergents can disrupt non-specific electrostatic and hydrophobic interactions. |
Fmoc Glu Biotinyl Peg Oh in Peptide and Peptoid Chemistry Research
Development of Biotinylated Peptides for Affinity-Based Studies
Biotinylated peptides are indispensable tools for a wide range of affinity-based studies, including enzyme-linked immunosorbent assays (ELISAs), pull-down assays, and surface plasmon resonance (SPR). The strong and highly specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for the efficient immobilization and detection of peptides. Fmoc-Glu(biotinyl-PEG)-OH is a favored building block in the synthesis of these peptides due to its excellent solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS), a notable improvement over the more traditional Fmoc-Lys(biotin)-OH.
Design Principles for Biotinylated Peptide Ligands
The design of effective biotinylated peptide ligands requires careful consideration of several factors to ensure that the biotin tag does not interfere with the peptide's biological activity and is accessible for binding to avidin or streptavidin. Key design principles include:
Placement of the Biotin Tag: The biotin moiety is typically introduced at the N-terminus, C-terminus, or on the side chain of an amino acid that is not critical for the peptide's interaction with its target. The use of a glutamic acid derivative like this compound allows for site-specific incorporation of the biotin-PEG group onto the peptide backbone.
Inclusion of a Spacer Arm: A spacer, such as the PEG unit in this compound, is crucial to minimize steric hindrance between the peptide and the bulky avidin/streptavidin protein. This spatial separation ensures that both the peptide's binding site and the biotin tag are accessible for their respective interactions.
Mimicking Natural Interactions: A successful design strategy often involves mimicking natural protein-protein interactions. By identifying key binding motifs within a protein's natural ligand, researchers can design smaller, biotinylated peptides that retain high affinity and specificity for the target protein.
Influence of PEG Spacer Length on Peptide Activity and Bioavailability
The length of the PEG spacer arm in biotinylated peptides can significantly impact their performance in biological assays. The PEG linker not only provides spatial separation but also imparts favorable physicochemical properties to the peptide.
Reduced Steric Hindrance: Longer PEG spacers can more effectively overcome the steric hindrance associated with the interaction between the biotinylated peptide and avidin/streptavidin, which is particularly important when the peptide is immobilized on a solid surface.
Increased Solubility and Bioavailability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic peptides, which can be critical for their handling and for their activity in biological systems. In in vivo applications, PEGylation is a well-established method to improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic volume, which can reduce renal clearance and protect against enzymatic degradation.
Optimizing Binding Affinity: The flexibility and length of the PEG spacer can influence the presentation of the peptide to its target receptor. While a longer spacer can provide greater flexibility, an excessively long spacer might lead to non-specific interactions or a decrease in effective concentration at the target site. Therefore, the optimal PEG spacer length often needs to be determined empirically for each specific application. Studies have shown that variations in PEG linker length can be used to optimize the targeting properties of peptide conjugates. For example, in the context of nanocarrier targeting, shorter PEG linkers (e.g., 0.65 kDa) have shown better targeting in some cell lines, while longer linkers (e.g., 5 kDa) were more effective for others. nih.gov
| Feature | Influence of PEG Spacer | Research Findings |
| Steric Hindrance | Reduces steric hindrance between the peptide and avidin/streptavidin. | Longer PEG spacers are more effective in overcoming steric hindrance, especially when immobilized. |
| Solubility | Increases the aqueous solubility of hydrophobic peptides. | The hydrophilic nature of PEG enhances the overall solubility of the peptide conjugate. |
| Bioavailability | Can improve pharmacokinetic properties by increasing hydrodynamic volume. | PEGylation is a known strategy to reduce renal clearance and enzymatic degradation of peptides. |
| Binding Affinity | The length and flexibility can modulate the peptide's interaction with its target. | Optimal spacer length is application-dependent and may require empirical determination. |
Synthesis of Biotinylated Peptoids for Combinatorial Library Screening
Peptoids, or N-substituted glycines, are a class of peptidomimetics that have gained significant attention in drug discovery due to their enhanced proteolytic stability and conformational flexibility. The synthesis of biotinylated peptoids is crucial for their use in combinatorial library screening, where large numbers of compounds are tested for their ability to bind to a specific target. This compound has been successfully utilized in the synthesis of peptoid libraries. sigmaaldrich.com
The "one-bead-one-compound" (OBOC) combinatorial library method is a powerful approach for generating and screening large libraries of peptides and peptoids. springernature.comresearchgate.net In this method, each bead in a resin support carries a unique compound. The use of a biotin tag allows for the straightforward detection and isolation of beads that bind to a fluorescently or enzymatically labeled target protein. The synthesis of these libraries often employs a "split-and-pool" strategy, which allows for the generation of a vast number of unique sequences.
Peptide Microarray Fabrication and Screening using this compound
Peptide microarrays are a high-throughput technology that enables the simultaneous screening of thousands of peptides for their interactions with proteins, antibodies, or other molecules. nih.gov These arrays consist of a solid support, typically a glass slide, onto which a collection of peptides is immobilized in a spatially defined manner. Biotinylated peptides synthesized using this compound are ideally suited for the fabrication of these microarrays.
Immobilization Strategies on Solid Supports
The performance of a peptide microarray is highly dependent on the strategy used to immobilize the peptides onto the solid support. An ideal immobilization strategy should ensure that the peptides are attached in a stable and oriented manner, with their binding sites readily accessible.
Streptavidin-Biotin Interaction: The most common and robust method for immobilizing biotinylated peptides is to use a streptavidin-coated solid support. The high affinity and specificity of the biotin-streptavidin interaction ensure a stable and uniform immobilization of the peptides. This method also promotes a consistent orientation of the peptides, as they are all attached via the biotin tag.
Covalent Attachment: Peptides can also be covalently attached to functionalized surfaces. For example, amine-terminated peptides can be coupled to epoxy- or aldehyde-coated slides. However, this can sometimes lead to random orientations of the peptides.
Click Chemistry: More advanced methods, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allow for the highly efficient and specific immobilization of peptides in a well-defined orientation. nih.gov
| Immobilization Strategy | Description | Advantages | Disadvantages |
| Streptavidin-Biotin | Biotinylated peptides bind to a streptavidin-coated surface. | High affinity, high specificity, stable immobilization, uniform orientation. | Requires synthesis of biotinylated peptides and pre-coated slides. |
| Covalent Attachment | Peptides are chemically coupled to a functionalized surface. | Stable bond. | Can result in random peptide orientation. |
| Click Chemistry | Bio-orthogonal reaction between an azide (B81097) and an alkyne. | High efficiency, high specificity, well-defined orientation. | Requires specific chemical modifications on both the peptide and the surface. |
Investigation of Protein-Peptide and Protein-Protein Interactions
The unique structural features of this compound make it an invaluable tool for researchers investigating the complex and nuanced worlds of protein-peptide and protein-protein interactions. The molecule incorporates a biotin handle for high-affinity binding to streptavidin or avidin, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a glutamic acid residue for seamless integration into peptide sequences during solid-phase peptide synthesis (SPPS). This combination allows for the creation of biotin-labeled peptide probes that can be used to capture, detect, and characterize binding partners.
The primary advantage of using this compound lies in the properties conferred by the PEG spacer. This hydrophilic chain enhances the solubility of the resulting biotinylated peptide, which can otherwise be prone to aggregation. merckmillipore.com Furthermore, the spacer physically separates the biotin moiety from the peptide sequence, reducing steric hindrance that might interfere with either the peptide's interaction with its target protein or the biotin's binding to avidin. aatbio.comstratech.co.uk This leads to more efficient and reliable detection and purification. The hydrophilic nature of PEG also helps to minimize non-specific hydrophobic interactions that could lead to false-positive results. aatbio.comaatbio.com
Research applications leveraging this compound are diverse, spanning areas from cancer research to neurodegenerative disease. By incorporating this amino acid derivative into synthetic peptides or peptoids, scientists can effectively probe complex biological systems. For instance, biotinylated peptoid libraries have been synthesized using this reagent to screen for and identify plectin as a potential biomarker for lung cancer stem cells. merckmillipore.com Similarly, it has been instrumental in developing kinase inhibitors by converting weaker ATP-binding site inhibitors into potent hetero-bivalent ligands. merckmillipore.com The ability to precisely place the biotin-PEG tag within a peptide chain allows for the creation of sophisticated tools for studying molecular recognition events. sigmaaldrich-jp.com
The data below summarizes key research findings where this compound was a critical component in the study of molecular interactions.
| Research Area | Objective | Role of this compound | Key Finding |
| Oncology | Identify biomarkers for lung cancer stem cells. merckmillipore.com | Used in the synthesis of a peptoid library for cell screening. merckmillipore.com | A peptoid synthesized with the reagent identified plectin as a potential biomarker. merckmillipore.com |
| Drug Development | Convert a weak kinase inhibitor into a potent hetero-bivalent ligand. merckmillipore.com | Incorporated into a peptide sequence tethered to an ATP-binding site inhibitor. merckmillipore.com | The resulting biotinylated peptide-inhibitor conjugate showed significantly improved binding properties. merckmillipore.com |
| Neuroscience | Study amyloid protein interactions related to Alzheimer's disease. merckmillipore.com | Employed in the synthesis of anti-amyloid cyclic peptides. merckmillipore.com | Facilitated the creation of probes to investigate the mechanisms of amyloid aggregation. merckmillipore.com |
| Cancer Targeting | Develop multi-site binding ligands for cancer cells. merckmillipore.com | Included in the synthesis of side arm-modified DOTA scaffolds. merckmillipore.com | Enhanced the properties of the biotinylated scaffold for selective cancer cell targeting. merckmillipore.com |
These examples highlight how the strategic incorporation of this compound into peptide and peptoid structures provides a robust method for investigating protein interactions. The high-affinity biotin-streptavidin system, combined with the advantageous properties of the PEG spacer, enables a wide range of applications, including affinity purification, immunoassays, and receptor localization studies. merckmillipore.com
Advanced Applications of Fmoc Glu Biotinyl Peg Oh in Biomedical Research
Molecular Probe Development for Cellular and Biochemical Assays
The incorporation of Fmoc-Glu(biotinyl-PEG)-OH into peptides and other molecules is a key strategy for developing sophisticated molecular probes. These probes are instrumental in studying complex biological processes through various assay formats. The biotin (B1667282) tag serves as a versatile handle for immobilization, detection, or purification via its highly specific interaction with streptavidin.
Development of FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. FRET-based assays are powerful tools for studying molecular interactions and dynamics. This compound is utilized in the synthesis of biotinylated peptide substrates for these assays. For example, in profiling the substrate specificity of proteases, a peptide library can be constructed incorporating this amino acid. The biotin tag allows the peptides to be anchored to a streptavidin-coated surface, while FRET donor and acceptor pairs are incorporated elsewhere in the peptide. Changes in FRET signal upon enzymatic cleavage can then be monitored to characterize enzyme activity. This approach has been cited in the context of profiling viral protease specificity. aatbio.com
| Assay Type | Role of this compound | Application Example |
| Protease Specificity Profiling | Synthesis of biotinylated peptide library | Characterizing substrate specificity of viral proteases aatbio.com |
| Splicing Event Characterization | Component of FRET-based probes | Assay for alternative splicing events using peptide nucleic acids aatbio.com |
| Protein Dynamics Studies | Enables immobilization for single-molecule FRET | Investigating unfolded protein and peptide dynamics aatbio.com |
Imaging and Detection in Biological Systems
In cellular and molecular imaging, the biotin-streptavidin system provides a robust method for signal amplification and targeted detection. Peptides synthesized with this compound can be used to probe for specific cellular components or processes. axispharm.com Once the peptide binds to its target, its presence can be visualized by applying a streptavidin molecule conjugated to a fluorescent dye or a quantum dot. This two-step approach enhances detection sensitivity and is a cornerstone of many immunoassays, such as ELISA and Western blotting, as well as in situ hybridization techniques. axispharm.comnih.gov The high specificity of the biotin-streptavidin interaction ensures that the imaging agent is localized precisely where the probe has bound. axispharm.com
Targeted Delivery Systems and Ligand Discovery
The versatility of this compound extends to the development of systems for targeted delivery and the discovery of new molecular ligands. The ability to tag peptides and other scaffolds with biotin enables powerful affinity-based screening and purification methods. sigmaaldrich.com
Biomarker Discovery and Validation
Identifying unique biomarkers is critical for early disease diagnosis and personalized medicine. This compound has been instrumental in the synthesis of large combinatorial peptoid libraries for cell-based screening. In one significant study, an unbiased screen of such a library against lung cancer stem cells led to the identification of the plectin protein as a potential biomarker. sigmaaldrich.comsigmaaldrich.com The biotin tag on the peptoids allowed for the isolation and subsequent identification of the binding partners on the cell surface, demonstrating a direct application in biomarker discovery. sigmaaldrich.com
| Research Area | Methodology | Key Finding |
| Lung Cancer | Unbiased combinatorial peptoid cell screen | Identification of plectin as a potential biomarker for lung cancer stem cells sigmaaldrich.comsigmaaldrich.com |
| Cancer Cell Targeting | Synthesis of side arm-modified DOTA scaffolds | Enhanced properties for selective cancer cell targeting sigmaaldrich.comsigmaaldrich.com |
Ligand-Receptor Binding Studies
Understanding the interactions between ligands and their receptors is fundamental to drug development. This compound is used to synthesize biotinylated ligands, which can then be used in a variety of binding assays. axispharm.com For instance, it has been employed in the synthesis of cyclic peptides designed to study the interactions of amyloid proteins, which are crucial in Alzheimer's disease research. sigmaaldrich.comsigmaaldrich.com In another application, it was used to convert a weak ATP-binding site inhibitor into a potent hetero-bivalent ligand by tethering it to a peptide sequence, enhancing its binding properties to the target kinase. sigmaaldrich.comsigmaaldrich.com The biotin tag facilitates the study of these interactions by enabling methods like affinity purification and surface plasmon resonance. axispharm.com
Biomaterials and Hydrogel Research
In the field of tissue engineering and regenerative medicine, hydrogels are widely used as scaffolds that mimic the natural extracellular matrix (ECM). nih.gov Polyethylene (B3416737) glycol (PEG) hydrogels are particularly popular due to their biocompatibility and tunable properties. nih.govnih.gov To make these hydrogels bioactive, they must be modified to present signals to cells. nih.gov
This compound is an ideal reagent for functionalizing peptides and proteins that can then be incorporated into PEG hydrogel networks. The biotin group allows these biomolecules to be tethered to the hydrogel matrix via a streptavidin linker. nih.gov This strategy provides spatial and temporal control over the presentation of bioactive cues, such as growth factors or cell adhesion motifs, within the 3D hydrogel environment. nih.gov This controlled presentation is critical for directing cell behavior, promoting tissue regeneration, and creating more physiologically relevant in vitro models. nih.govnih.gov
Fmoc-Peptide Based Hydrogel Formation
Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into nanofibrous structures that entrap water, forming hydrogels. rsc.org This self-assembly is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. The resulting hydrogels are biocompatible and biodegradable, making them excellent candidates for tissue engineering and drug delivery scaffolds.
While research on hydrogels made specifically with this compound is not extensively detailed, its incorporation into a self-assembling peptide sequence would introduce valuable functionalities. The key roles of each component are:
Fmoc-Group: Acts as the primary driver for the self-assembly process, initiating the formation of the fibrous hydrogel network.
PEG Linker: The hydrophilic PEG chain enhances the water-holding capacity of the hydrogel and provides a flexible spacer that physically separates the biotin molecule from the peptide backbone. This separation minimizes steric hindrance, making the biotin more accessible for binding. aatbio.com
Biotin Moiety: The inclusion of biotin allows for the subsequent functionalization of the hydrogel. By incubating the hydrogel with streptavidin or avidin (B1170675) conjugates, researchers can immobilize a wide array of molecules—such as growth factors, enzymes, or therapeutic proteins—within the hydrogel matrix. This creates a bioactive scaffold capable of influencing cellular behavior or facilitating controlled release.
This approach allows for the creation of "smart" hydrogels where the mechanical properties are dictated by the self-assembling peptide sequence, while the biological activity is controlled by the molecules anchored via the biotin-streptavidin interaction.
Surface Functionalization for Cell Adhesion and Proliferation Studies
Controlling cell-surface interactions is fundamental to a wide range of biomedical applications, from medical implants to in vitro cell culture models. Polyethylene glycol (PEG) is widely used to create bio-inert surfaces that resist the non-specific adsorption of proteins and cells. nih.govbiochempeg.com This "anti-fouling" property provides a blank slate upon which specific bioactive signals can be presented to control cellular responses.
This compound is instrumental in the synthesis of peptides used for this purpose. A common strategy involves synthesizing a peptide containing a cell-interactive motif, such as the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, which is recognized by cell surface integrins. By incorporating this compound into this peptide, the resulting molecule can be easily anchored to a streptavidin-coated surface.
The process typically involves these steps:
Surface Preparation: A substrate (e.g., glass, polystyrene, or titanium) is coated with a layer of streptavidin.
Peptide Synthesis: A peptide containing a cell-binding domain (e.g., RGD) is synthesized using SPPS, with this compound included in the sequence.
Immobilization: The biotinylated peptide is incubated with the streptavidin-coated surface. The high-affinity interaction between biotin and streptavidin results in the stable and oriented immobilization of the peptide. aatbio.comsigmaaldrich.com The PEG linker ensures the cell-binding domain is projected away from the surface, enhancing its accessibility to cell receptors. aatbio.com
This methodology allows researchers to precisely control the density and presentation of adhesion ligands, enabling detailed studies on how these factors influence cell adhesion, spreading, migration, and proliferation. nih.gov
Table 1: Research Findings in Surface Functionalization
| Research Focus | Key Finding | Role of this compound Derivative |
|---|---|---|
| Inhibition of Non-Specific Binding | PEG-based surface coatings significantly reduce the non-specific adsorption of proteins and adhesion of cells. nih.gov | Provides the PEG component to create the anti-fouling background. |
| Directed Cell Adhesion | Surfaces functionalized with immobilized RGD peptides successfully direct fibroblast adhesion and spreading. nih.gov | Used to synthesize the biotinylated RGD peptide for specific immobilization. |
| Biomarker Discovery | Peptoid libraries synthesized with this amino acid help identify proteins like plectin as biomarkers for lung cancer stem cells. sigmaaldrich.com | Enables the attachment of peptoid probes to screening platforms for cell-based assays. sigmaaldrich.com |
| Selective Cancer Cell Targeting | Biotinylated scaffolds show enhanced and selective binding to cancer cells over normal cells. sigmaaldrich.com | Incorporated into scaffold synthesis to provide a reliable method for purification and immobilization. sigmaaldrich.com |
Enzyme Activity Profiling and Inhibitor Development
The biotin tag provided by this compound is a powerful tool for studying enzymes. Biotinylated peptide substrates can be easily immobilized on various solid supports, such as microarray plates or magnetic beads, that are coated with streptavidin. This immobilization facilitates the development of high-throughput assays for measuring enzyme activity and screening for potential inhibitors. axispharm.com
For enzyme activity profiling, a library of potential peptide substrates is synthesized, with each peptide containing the this compound residue. This library is then arrayed onto a streptavidin-coated surface. When an enzyme solution is applied, it will cleave its specific substrates. This cleavage can be detected by various means, such as the release of a fluorescent reporter group pre-attached to the peptide.
In the context of inhibitor development, a similar setup is used. A known biotinylated peptide substrate for a target enzyme is immobilized. The enzyme is then added along with a library of potential inhibitor compounds. A reduction or absence of substrate cleavage, as measured by a decrease in signal, indicates that a compound is an effective inhibitor of the enzyme. This approach has been successfully used to develop potent and specific inhibitors, including for complex targets like kinases. sigmaaldrich.com For example, researchers have used this compound to synthesize components for converting weaker ATP-binding site inhibitors into more potent hetero-bivalent ligands for kinases. sigmaaldrich.comsigmaaldrich.com
Immunological and Histochemical Applications
The robust and highly specific interaction between biotin and streptavidin is a cornerstone of modern immunological and histochemical techniques. sigmaaldrich.com Peptides synthesized with this compound can be used as versatile probes in these applications. The PEG spacer is particularly advantageous as it reduces steric hindrance and minimizes non-specific interactions, leading to cleaner signals and higher sensitivity. aatbio.comsigmaaldrich.com
Key applications include:
Immunoassays: Biotinylated peptides can be immobilized on microplates to capture specific antibodies from biological samples in assays like ELISA (Enzyme-Linked Immunosorbent Assay). The bound antibody is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The high affinity of the biotin-streptavidin link ensures efficient and stable coating of the assay plate. axispharm.com
Affinity Purification: Biotinylated peptides can be bound to streptavidin-coated beads to create an affinity chromatography matrix. This allows for the isolation and purification of specific peptide-binding proteins or antibodies from complex mixtures like cell lysates or serum. sigmaaldrich.com
Receptor Localization: In histochemistry, biotinylated peptide ligands can be applied to tissue sections. The peptide will bind to its specific receptor on the cells. The location of this binding can then be visualized by applying streptavidin conjugated to a fluorescent dye or an enzyme that produces a colored precipitate. This allows for the precise mapping of receptor distribution within tissues. sigmaaldrich.com
Table 2: Principles of Immunological and Histochemical Applications
| Application | Principle | Role of this compound |
|---|---|---|
| ELISA | A biotinylated peptide antigen is immobilized on a streptavidin-coated plate to capture specific antibodies. | Used to synthesize the peptide antigen with a biotin tag for immobilization. |
| Affinity Purification | A biotinylated peptide is bound to streptavidin beads, which are then used to selectively pull down its binding partner from a solution. | Provides the biotin handle for creating the affinity matrix. |
| Histochemistry | A biotinylated peptide ligand binds to receptors in a tissue slice, and its location is visualized using a streptavidin-enzyme/fluorophore conjugate. | Enables the synthesis of the peptide ligand probe for receptor mapping. |
Challenges and Future Directions in Fmoc Glu Biotinyl Peg Oh Research
Optimization of Synthesis Yields and Purity for Complex Constructs
Future research is focused on several key areas to address these issues:
Improved Resin Supports: The development of novel resin matrices, such as those based on hydrophilic polyethylene (B3416737) glycol, can improve swelling in aqueous and organic solvents, potentially enhancing reaction kinetics and reducing peptide aggregation during synthesis. nih.gov
Advanced Coupling Reagents: The use of more efficient and selective coupling reagents can minimize side reactions and improve the yield of the desired product.
Orthogonal Protection Strategies: Employing a wider range of orthogonal protecting groups allows for more complex molecular designs, where different parts of a molecule can be selectively modified without affecting other regions. nih.gov
Purification Techniques: The purification of complex PEGylated constructs is often a bottleneck. acs.org Advances in purification methods, such as novel chromatography techniques, are needed to efficiently separate the target molecule from closely related impurities.
These optimization efforts are critical for producing high-purity, well-defined biotinylated constructs for advanced applications.
Development of Novel Bioconjugation Chemistries
While traditional bioconjugation methods often rely on the reaction of N-hydroxysuccinimide (NHS) esters with amines or maleimides with thiols, the field is moving towards more specific and versatile chemistries. axispharm.comprecisepeg.com These novel approaches offer greater control over the site of conjugation and can be performed under milder conditions, which is crucial for preserving the function of sensitive biomolecules.
Future directions in this area include:
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for bioconjugation. axispharm.comnih.gov Synthesizing derivatives of Fmoc-Glu(biotinyl-PEG)-OH that incorporate azide (B81097) or alkyne functionalities would enable highly efficient and specific "click" reactions. nih.gov
Bioorthogonal Reactions: These are reactions that can occur in a biological environment without interfering with native biochemical processes. axispharm.com Developing biotin-PEG reagents that can participate in bioorthogonal reactions, such as tetrazine ligations, would allow for the labeling of molecules within living cells.
Enzymatic Ligation: The use of enzymes, such as sortase, to mediate the conjugation of molecules offers exceptional specificity. aatbio.com Designing this compound derivatives that are substrates for specific ligases could enable precise, site-specific labeling of proteins.
The table below summarizes some of these modern bioconjugation techniques.
| Chemistry | Reactive Groups | Key Advantages |
| NHS Ester Chemistry | NHS Ester + Primary Amine | Well-established, readily available reagents. axispharm.com |
| Maleimide Chemistry | Maleimide + Thiol (Cysteine) | Specific for cysteine residues. axispharm.com |
| Click Chemistry | Azide + Alkyne | High efficiency, bioorthogonal. axispharm.comnih.gov |
| Staudinger Ligation | Azide + Phosphine | Bioorthogonal, metal-free. precisepeg.com |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene | Extremely fast reaction kinetics, bioorthogonal. precisepeg.com |
Expansion into New Therapeutic and Diagnostic Modalities
The unique structure of this compound makes it a promising component for the development of next-generation therapies and diagnostics. The biotin (B1667282) moiety allows for high-affinity targeting to streptavidin or avidin (B1170675), while the PEG linker enhances solubility and in vivo stability. sigmaaldrich.comsigmaaldrich.combiochempeg.com
Potential future applications include:
Targeted Drug Delivery: Biotin receptors are overexpressed in several types of cancer cells. rsc.org Conjugating anti-cancer drugs to biotin-PEG linkers could enable targeted delivery to tumors, enhancing efficacy and reducing side effects. rsc.org The PEG chain can further improve the pharmacokinetic profile of the drug. frontiersin.orgnih.gov
Antibody-Drug Conjugates (ADCs): The linker plays a crucial role in the stability and effectiveness of ADCs. americanpharmaceuticalreview.com Advanced biotin-PEG linkers, including branched or cleavable versions, could be used to create more potent and stable ADCs. americanpharmaceuticalreview.com
Advanced In Vivo Imaging: Biotin-PEGylated probes can be used in pre-targeting strategies for medical imaging. In this approach, a biotinylated antibody is first administered and allowed to accumulate at the target site. Subsequently, a streptavidin-conjugated imaging agent is introduced, which binds to the biotinylated antibody, providing a strong and specific signal.
Personalized Medicine: Biotin-PEG linkers can be used to create customized diagnostic tools and therapies tailored to an individual's specific disease profile. For example, they could be used to construct probes for detecting specific biomarkers or to deliver therapies to a precise location in the body. sigmaaldrich.com
Integration with Advanced Analytical Techniques for Characterization
The increasing complexity of biomolecules synthesized with this compound necessitates the use of sophisticated analytical techniques for their characterization. Ensuring the purity, identity, and structural integrity of these constructs is critical for their application, particularly in therapeutic contexts. thermofisher.com
Key analytical techniques and future trends include:
High-Resolution Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., Orbitrap) are essential for confirming the molecular weight and sequence of PEGylated and biotinylated peptides. researchgate.netthermofisher.com Tandem MS (MS/MS) can be used to identify the exact site of biotinylation. nih.gov A challenge in MS analysis is the polydispersity of PEG, which can complicate spectra. researchgate.netthermofisher.com Future work will focus on improving methods to analyze and interpret this heterogeneity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound conjugates and for separating different PEGylated species. The development of new column chemistries and separation methods will be crucial for analyzing increasingly complex mixtures.
Direct Detection Methods: Novel MS-based methods, such as "Direct Detection of Biotin-containing Tags" (DiDBiT), are being developed to improve the direct detection of biotinylated proteins and peptides, which can be challenging with conventional methods. nih.gov
The table below outlines the primary applications of these analytical techniques.
| Technique | Primary Application | Information Obtained |
| MALDI-MS | Molecular Weight Determination | Average molecular weight, degree of PEGylation. |
| ESI-MS | Structural Characterization | Precise mass, charge state distribution, sequence information (with MS/MS). thermofisher.com |
| HPLC | Purity Assessment & Separation | Purity of the conjugate, separation of isomers and different PEGylated forms. |
Computational Modeling and In Silico Studies of Biotinyl-PEGylated Systems
Computational modeling and in silico studies are becoming increasingly important tools for understanding and predicting the behavior of complex biomolecular systems. These methods can provide insights that are difficult to obtain through experimental approaches alone.
Future research in this area will likely focus on:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the biotin-PEG linker and its interaction with streptavidin. researchgate.net This can help in designing linkers with optimal flexibility and binding properties.
Docking Studies: Molecular docking can predict how a biotin-PEGylated molecule will bind to its target receptor. nih.gov This is particularly useful in drug design for optimizing the linker length and attachment point to maximize binding affinity and specificity. nih.gov
Predicting Physicochemical Properties: Computational models can be used to predict properties such as solubility, stability, and immunogenicity of biotin-PEGylated constructs. This can help to guide the design of molecules with improved therapeutic potential.
Modeling Complex Systems: In silico studies can be used to model the behavior of biotin-PEGylated molecules in complex biological environments, such as their interaction with cell membranes or their transport through tissues. rsc.org This can aid in the design of more effective drug delivery systems.
By integrating these computational approaches with experimental work, researchers can accelerate the development of new and improved applications for this compound.
Q & A
Q. What is the structural and functional significance of the PEG spacer in Fmoc-Glu(biotinyl-PEG)-OH?
The PEG spacer serves two critical roles:
- Steric Flexibility : It reduces steric hindrance between the biotin moiety and the peptide backbone, improving accessibility for avidin/streptavidin binding .
- Solubility Enhancement : PEG increases hydrophilicity, ensuring compatibility with aqueous reaction conditions during solid-phase peptide synthesis (SPPS) .
Methodological Insight : In SPPS protocols, PEG spacers are preferred over shorter linkers (e.g., ε-aminocaproic acid) to minimize aggregation during resin cleavage and purification .
Q. How does this compound simplify biotinylation in peptide synthesis?
Unlike post-synthetic biotinylation (e.g., maleimide-thiol coupling), this compound enables direct incorporation of biotin during SPPS:
- Step Reduction : Eliminates the need for additional coupling steps, reducing side reactions and purification complexity .
- Controlled Stoichiometry : Ensures a 1:1 biotin-to-peptide ratio, critical for quantitative assays like surface plasmon resonance (SPR) .
Protocol Example : In cyclic peptide synthesis, this compound is coupled as the first residue to resin, followed by sequential amino acid additions .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency when using this compound in sterically constrained systems?
Key Challenges : Steric hindrance in densely functionalized peptides (e.g., cyclic or branched structures) may reduce biotin-PEG coupling efficiency. Solutions :
- Activation Reagents : Use HBTU/HOBt or PyBOP instead of DCC for improved coupling yields in hindered environments .
- Solvent Optimization : Replace DMF with DMSO/NMP mixtures (1:1) to enhance solubility of bulky intermediates .
Data Validation : Monitor coupling efficiency via Kaiser tests or MALDI-ToF MS to confirm biotin incorporation .
Q. What analytical methods resolve contradictions in biotin-avidin binding efficiency across studies?
Common Discrepancies : Variability in binding affinity may arise from PEG spacer length or peptide folding. Methodological Approaches :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) using immobilized streptavidin and biotinylated peptides .
- Competitive ELISA : Compare blocking efficiency of free biotin versus biotinylated peptides to assess accessibility .
Case Study : In anti-amyloid peptide studies, SPR confirmed that PEG spacers >10 units prevent avidin-induced peptide aggregation .
Q. How does this compound improve hydrogel-based drug delivery systems?
Functional Role : The biotin-PEG module enables modular assembly of hydrogels via avidin crosslinking. Protocol :
Synthesize peptides with this compound as a terminal residue.
Mix with thiol-reactive polymers (e.g., 4-arm PEG-SH) and avidin to form biomimetic hydrogels .
Performance Metrics :
- Swelling Ratio : PEG spacers increase hydrogel porosity, enhancing drug diffusion rates .
- Stability : Biotin-avidin bonds resist enzymatic degradation better than ester or disulfide linkages .
Troubleshooting and Data Analysis
Q. How to address low yields in SPPS when using this compound?
Root Causes :
- Incomplete Deprotection : Ensure 20% piperidine in DMF fully removes Fmoc groups before coupling .
- Resin Compatibility : Use Wang or Rink amide resins instead of sulfamylbutyryl resins, which exhibit lower loading efficiency .
Validation : Use LC-MS to identify truncated sequences and adjust coupling times (e.g., extend to 2 hours for bulky residues) .
Q. What strategies mitigate nonspecific binding in biotinylated peptide assays?
Mitigation :
- Blocking Agents : Pre-treat surfaces with BSA or casein to block nonspecific avidin interactions .
- PEG Length Optimization : Use PEG-24 spacers (vs. PEG-4) to distance biotin from the peptide surface .
Data Cross-Validation : Compare ELISA signals with/without free biotin competition to confirm specificity .
Emerging Applications
Q. Can this compound enable novel protein labeling strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
